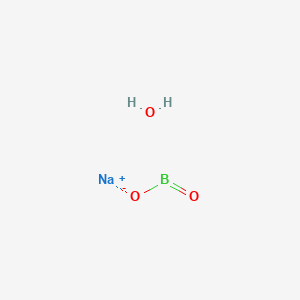

Sodium;oxido(oxo)borane;hydrate

Description

Sodium oxido(oxo)borane hydrate, systematically named sodium metaborate tetrahydrate (NaBO₂·4H₂O), is an inorganic sodium salt of metaborate. Its molecular formula is H₈BNaO₆, with an average molecular mass of 137.860 g/mol and a monoisotopic mass of 138.031163 g/mol . The compound is identified by CAS RN 10555-76-7 and ChemSpider ID 10628890. Structurally, it consists of a sodium cation paired with a metaborate anion (BO₂⁻) and four water molecules in its hydrated form .

Sodium metaborate is industrially significant, serving as a precursor in borate glass production, detergent formulations, and corrosion inhibition. Its stability in aqueous solutions and moderate alkalinity (pH ~10–12) make it suitable for applications requiring controlled boron release .

Propriétés

IUPAC Name |

sodium;oxido(oxo)borane;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAQHLFAIDLZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium;oxido(oxo)borane;hydrate can be synthesized through the reaction of boric acid with sodium hydroxide and hydrogen peroxide. The reaction typically occurs in an aqueous medium at controlled temperatures to ensure the formation of the desired hydrate form .

Industrial Production Methods: In industrial settings, the production of sodium;oxido(oxo)borane;hydrate involves the continuous addition of boric acid and sodium hydroxide to a reactor containing hydrogen peroxide. The reaction mixture is then cooled and crystallized to obtain the hydrate form. The crystals are filtered, washed, and dried to achieve the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium;oxido(oxo)borane;hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in the presence of acids or bases.

Reduction: It can be reduced to sodium metaborate under specific conditions.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common reagents include acids like sulfuric acid or bases like sodium hydroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various organic and inorganic compounds can react with sodium;oxido(oxo)borane;hydrate under controlled conditions.

Major Products Formed:

Oxidation: Produces oxygen and water.

Reduction: Forms sodium metaborate.

Substitution: Results in the formation of various borate esters and other derivatives.

Applications De Recherche Scientifique

Chemistry

Sodium oxido(oxo)borane hydrate is primarily used as an oxidizing agent in organic synthesis. It facilitates various chemical reactions, including:

- Oxidation : Effective in oxidizing alcohols to aldehydes and ketones.

- Reduction : Can be reduced to sodium metaborate under specific conditions.

- Substitution Reactions : Participates in reactions with other chemical species.

Biology

In biological research, this compound is employed for:

- Sample Preparation : Used in the preparation of biological samples for microscopy.

- Cytotoxic Studies : Investigated for potential cytotoxic effects on cancer cells, highlighting its therapeutic potential.

Medicine

Sodium oxido(oxo)borane hydrate has been explored for its antimicrobial properties. Studies suggest that it may be effective against various pathogens, making it a candidate for developing new antimicrobial formulations.

Industrial Applications

This compound is utilized in:

- Detergents and Bleaching Agents : Its oxidizing properties make it suitable for use in household cleaning products.

- Disinfectants : Effective in sanitizing applications due to its ability to release active oxygen species.

Case Studies

-

Antimicrobial Activity :

A study investigated the efficacy of sodium oxido(oxo)borane hydrate against Candida species, demonstrating significant antifungal activity that warrants further exploration for therapeutic applications. -

Oxidative Stress Research :

Research highlighted the compound's ability to induce oxidative stress in cancer cells, suggesting potential pathways for targeted cancer therapies. -

Organic Synthesis Innovations :

In a collaborative study, researchers utilized sodium oxido(oxo)borane hydrate to develop novel synthetic routes for complex organic molecules, showcasing its utility in advancing synthetic methodologies.

Mécanisme D'action

The mechanism of action of sodium;oxido(oxo)borane;hydrate involves the release of active oxygen species upon dissolution in water. These oxygen species can oxidize various organic and inorganic compounds, leading to their breakdown or transformation. The compound targets molecular pathways involving oxidative stress and redox reactions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Borate Compounds

Structural and Physical Properties

The table below compares sodium metaborate tetrahydrate with structurally related metal metaborates and borane derivatives:

Key Observations :

- Hydration States: Sodium metaborate’s tetrahydrate form enhances its solubility in water compared to barium (monohydrate) and lead (anhydrous) metaborates. Hydration impacts thermal stability and dissolution kinetics .

- Molecular Weight : Heavy metal metaborates (e.g., lead, barium) have higher molecular weights, influencing their density and material applications .

- Redox Behavior : Sodium metaborate lacks intrinsic redox activity, unlike sodium perborate (oxidizer) or ammonia borane (reducer) .

Functional and Reactivity Differences

Sodium Metaborate vs. Sodium Perborate

- Structural Distinction : Sodium perborate (NaBO₃·H₂O) contains a peroxide group (O-O), enabling oxidative bleaching, whereas sodium metaborate’s BO₂⁻ unit is redox-inert .

- Applications : Perborates dominate in laundry detergents for stain removal, while metaborates are used in glass manufacturing and pH regulation .

Metal Metaborates: Sodium vs. Lead vs. Barium

- Toxicity : Lead and barium metaborates pose environmental and health risks due to heavy metal content, restricting their use compared to sodium metaborate .

- Thermal Stability: Barium metaborate monohydrate exhibits higher thermal stability (~500°C decomposition), suitable for high-temperature ceramics, whereas sodium metaborate decomposes at lower temperatures (~200°C) .

Borane Derivatives: Contrasting Reactivity

Activité Biologique

Sodium oxido(oxo)borane hydrate, also known as sodium borohydride (NaBH4), is a versatile compound with significant biological activity. This article explores its biological implications, mechanisms of action, and relevant case studies, supported by diverse research findings.

Sodium oxido(oxo)borane hydrate can be synthesized through the reaction of boric acid with sodium hydroxide and hydrogen peroxide in an aqueous medium. The controlled conditions of temperature and pH are critical for producing the desired hydrate form. Industrially, this compound is produced by continuously adding boric acid and sodium hydroxide to a reactor containing hydrogen peroxide, followed by crystallization to obtain high-purity product.

The biological activity of sodium oxido(oxo)borane hydrate is largely attributed to its ability to release active oxygen species upon dissolution in water. These reactive oxygen species can oxidize various organic and inorganic compounds, influencing biochemical pathways related to oxidative stress and redox reactions. The compound primarily interacts with molecular targets through oxidation-reduction reactions, impacting enzyme activities and metabolic processes.

1. Antimicrobial Activity

Sodium oxido(oxo)borane hydrate has shown potential as an antimicrobial agent. Research indicates its efficacy against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that it can enhance the effectiveness of other antimicrobial agents by reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition .

2. Enzyme Inhibition

The compound acts as an enzyme inhibitor by forming stable complexes with target enzymes. Boron-containing compounds have been explored for their ability to inhibit hydrolytic enzymes, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial .

3. Drug Formulation

Sodium oxido(oxo)borane hydrate is being investigated for its use in drug formulations due to its stability and biocompatibility. Its properties allow it to act as a preservative or stabilizing agent in pharmaceutical preparations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of sodium oxido(oxo)borane hydrate in combination with conventional antibiotics against resistant strains of Staphylococcus aureus. The results indicated that the combination therapy significantly reduced bacterial growth compared to antibiotics alone, suggesting a synergistic effect that could be harnessed in clinical settings .

Case Study 2: Enzyme Modulation

In another study focusing on enzyme inhibition, sodium oxido(oxo)borane hydrate was shown to effectively inhibit certain proteases involved in cancer progression. The compound's ability to form stable interactions with these enzymes highlighted its potential as a therapeutic agent in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | NaBH4 |

| Molecular Weight | 37.83 g/mol |

| Solubility | Soluble in water |

| pH (10% solution) | Approximately 9-10 |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Inhibits proteases involved in cancer |

| Drug Formulation | Stabilizes pharmaceutical compounds |

Safety and Toxicology

While sodium oxido(oxo)borane hydrate is generally regarded as safe for use in various applications, it can cause irritation upon contact with skin or eyes. Safety data sheets recommend handling it with care, utilizing appropriate personal protective equipment during use. Furthermore, studies indicate that exposure levels should be monitored to prevent potential adverse effects related to prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.